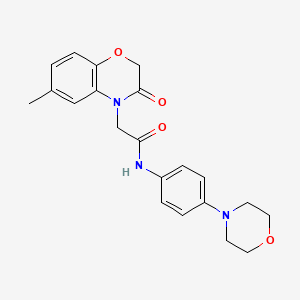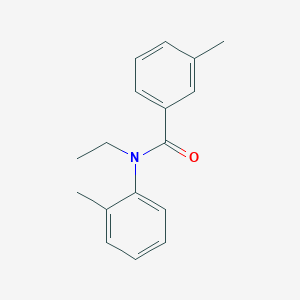![molecular formula C21H17N5 B5474842 N-(1H-indol-5-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5474842.png)
N-(1H-indol-5-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1H-indol-5-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a compound that has been found to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . It also showed good kinase selectivity . This compound could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Synthesis Analysis
The synthesis of indole derivatives has been reported in various methods . For example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
The structural optimization and structure-activity relationship (SAR) studies of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been reported . These studies are crucial in understanding the molecular structure of the compound.Chemical Reactions Analysis
The compound has been found to potently inhibit RIPK1 . It could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 211–213 °C .Wirkmechanismus
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Eigenschaften
IUPAC Name |
N-(1H-indol-5-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5/c1-2-4-16(5-3-1)19-13-21(26-20(25-19)9-11-24-26)23-14-15-6-7-18-17(12-15)8-10-22-18/h1-13,22-23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVHZXSYGYAKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)NCC4=CC5=C(C=C4)NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~1~-[4-(1-{(Z)-2-[(2-METHYL-3-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOBUTANECARBOXAMIDE](/img/structure/B5474770.png)
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5474775.png)

![2-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)-2-oxoacetamide](/img/structure/B5474788.png)
![N-(2,3-dimethylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5474793.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B5474798.png)

![N-(2-methylphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}urea](/img/structure/B5474827.png)
![6-[(2-ethylpiperidin-1-yl)methyl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5474832.png)

![N-(4-fluorophenyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5474845.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5474850.png)

![2-(4-chloro-2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5474869.png)
